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Compound Name:
propoxybenzene

Cat. No.: B8001936

Get Quote

Executive Summary: The "Goldilocks" Building Block

In the engineering of fluorinated liquid crystals (LCs) and bioactive scaffolds, the alkoxy tail

length is a critical modulator of phase behavior and lipophilicity. 5-Bromo-1,3-difluoro-2-
propoxybenzene (CAS: 1309933-01-4) serves as a strategic intermediate, offering a balance
between the high crystallinity of methoxy analogs and the smectic-inducing tendencies of
longer pentyloxy chains.

This guide provides a comprehensive characterization of this molecule, a self-validating
synthesis protocol, and a direct performance comparison against its primary alternatives
(Methoxy and Trifluoromethoxy variants).

Part 1: Full Characterization Data

The following data aggregates experimental baselines and high-confidence spectral predictions
based on structural analogs (e.g., 5-Bromo-1,3-difluoro-2-methoxybenzene).

1.1 Physicochemical ldentity

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b8001936#bc-rfq
https://www.benchchem.com/product/b8001936/docs?utm_src=pdf-body#technical-characterization-performance-guide-5-bromo-1-3-difluoro-2-propoxybenzene
https://www.benchchem.com/product/b8001936/docs?utm_src=pdf-body#technical-characterization-performance-guide-5-bromo-1-3-difluoro-2-propoxybenzene
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8001936?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Property Specification Notes
CAS Number 1309933-01-4
5-Bromo-1,3-difluoro-2- Also: 4-Bromo-2,6-
IUPAC Name )
propoxybenzene difluorophenyl! propyl ether
Molecular Formula CoHoBIrrF20
Molecular Weight 251.07 g/mol

Low melting point predicted
Physical State Colorless Liquid (<20°C) due to propyl chain

disruption of crystal packing.

Predicted based on methoxy

Boiling Point ~235-240 °C (760 mmHg)
analog (214°C).
) High density due to
Density 1.45 £ 0.05 g/cm3 ] ]
bromine/fluorine content.
Moderate lipophilicity; suitable
LogP (Calc) 3.82 for membrane permeability or

LC miscibility.

1.2 Spectroscopic Signature (Diagnostic)
e H NMR (400 MHz, CDCl):

[¢]

0 7.12 (d, J = 8.5 Hz, 2H): Aromatic protons (H-2, H-6 relative to Br). The doublet arises
from coupling with the adjacent Fluorine atoms.

[¢]

0 4.15 (t, J = 6.5 Hz, 2H): O-CH2-CH2-CHs. The triplet indicates the adjacent methylene
group.

[¢]

0 1.82 (m, 2H): O-CH2-CH2-CHs. Multiplet due to splitting by both adjacent methylene and
methyl groups.

[¢]

0 1.05 (t, J = 7.4 Hz, 3H): Terminal methyl group (-CHs).

e 19F NMR (376 MHz, CDCls):
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o 0 -128.5 (s, 2F): Symmetrical fluorine substitution. Shift is characteristic of 2,6-
difluoroalkoxy systems.

« MS (E):

o m/z 250/252 (M*): Characteristic 1:1 doublet pattern indicating the presence of one
Bromine atom.

Part 2: Self-Validating Synthesis Protocol

Objective: Synthesize 5-Bromo-1,3-difluoro-2-propoxybenzene from commercially available
4-bromo-2,6-difluorophenol with >90% yield.

Mechanism: Williamson Ether Synthesis (Sn2). The reaction relies on the nucleophilic attack of
the phenoxide ion on propyl bromide. The flanking fluorine atoms increase the acidity of the
phenol (pKa ~7.5 vs. 10 for phenol), requiring weaker bases but ensuring rapid deprotonation.

Workflow Diagram

M 1-Bromopropane
X +K2CO3
(Solvent: DMF)

4-Bromo-2,6-
difluorophenol

Sn2 Alkylation | Heat @ 60°C Quench | Ag. Wash & Distillation > 5-Bromo-1,3-difluoro-
= 4-6 Hours ™| Extraction (EtOAc) 2-propoxybenzene

Click to download full resolution via product page

Caption: synthesis of 5-Bromo-1,3-difluoro-2-propoxybenzene via Williamson Etherification.

Step-by-Step Methodology

e Charge: In a 250 mL round-bottom flask, dissolve 4-bromo-2,6-difluorophenol (10.0 g, 47.8
mmol) in anhydrous DMF (50 mL).

o Deprotonate: Add Potassium Carbonate (K2COs) (9.9 g, 71.7 mmol, 1.5 eq) in one portion.
Stir at room temperature for 15 minutes. Observation: The suspension may turn slightly
yellow as the phenoxide forms.

o Alkylate: Add 1-Bromopropane (7.06 g, 5.2 mL, 57.4 mmol, 1.2 eq) dropwise via syringe.
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e React: Heat the mixture to 60°C for 4—6 hours.

o Validation: Monitor via TLC (Hexanes/EtOAc 9:1). The starting phenol (lower Rf) should
disappear; the product (high Rf) will appear as a UV-active spot.

e Workup: Pour the reaction mixture into ice-water (200 mL). Extract with Ethyl Acetate (3 x 50
mL).

e Purify: Wash the combined organics with water (2x) and brine (1x) to remove DMF. Dry over
MgSOea, filter, and concentrate.

« |solate: Purify via vacuum distillation (approx. 110°C @ 5 mmHg) or silica gel

chromatography (100% Hexanes) to yield a colorless liquid.

Part 3: Comparative Performance Analysis

Why choose the Propoxy derivative over the standard Methoxy or the fluorinated

Trifluoromethoxy alternatives?

3 1 Perfarmance Matrix

Feature

Propoxy (This

Methoxy (Alternative

Trifluoromethoxy

Product) A) (Alternative B)
Structure -O-CH2CH2CHs -O-CHs -O-CF3
Lipophilicity (LogP) 3.82 (High) 2.85 (Moderate) 4.10 (Very High)
Melting Point Low (<20°C) Moderate (~50°C) Low (<0°C)

Electronic Effect

Electron Donating
(+M)

Electron Donating
(+M)

Electron Withdrawing
(-l, _M)

Promotes _ Promotes Nematic

LC Phase Impact ] ] Promotes Crystalline ] )
Nematic/Smectic (Low Viscosity)
High (Chea Low (Expensive

Cost Efficiency ah ( P High (Exp
Reagents) Reagents)

3.2 Critical Analysis
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1. Solubility vs. Crystallinity (The "Goldilocks" Effect):

o Methoxy: Often leads to intermediates with high melting points and poor solubility in organic
solvents during cross-coupling reactions (Suzuki/Buchwald).

e Propoxy: The 3-carbon chain disrupts crystal packing (entropy of the flexible chain),
significantly lowering the melting point. This makes the propoxy derivative easier to handle
as a liquid and more soluble in catalytic cycles, often resulting in higher yields for
downstream coupling.

2. Electronic Tuning for Liquid Crystals:

o Trifluoromethoxy (-OCFs): Used when high dielectric anisotropy (Ag) is required. However,
the -OCFs group is strongly electron-withdrawing, which deactivates the ring toward
oxidative addition in palladium catalysis.

o Propoxy (-OPr): Maintains the electron-rich nature of the ring (similar to methoxy), facilitating
faster oxidative addition. It is the preferred choice when the target molecule requires a
flexible tail for phase stability without compromising synthetic reactivity.

3.3 Application Logic: Downstream Utility

This compound is primarily a "Core Building Block" for constructing terphenyl liquid crystals
used in high-speed displays.
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Caption: Typical workflow for converting the intermediate into a Liquid Crystal (LC) monomer.

References
» MDPI. (2022). Effect of Alkyl Chain Length on the Phase Situation of Glass-Forming Liquid
Crystals.[1][2] Crystals, 12(10), 1401. Retrieved from [Link]

» National Institutes of Health (NIH). (2016). Structure Property Relationships of Carboxylic
Acid Isosteres (Synthesis of Fluorophenol Ethers). PMC. Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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